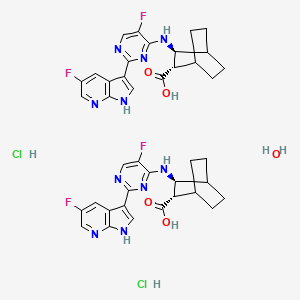
Pimodivir hydrochloride hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimodivir Hydrochloride, also known as JNJ-63623872 or VX-787, is an antiviral drug developed for the treatment of influenza A. It is a first-in-class, orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. This compound has shown promising results in clinical trials, particularly for hospitalized and high-risk patients with influenza A .
Scientific Research Applications
Pimodivir Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying non-nucleoside inhibitors and their interactions with viral polymerases.
Biology: Researchers use it to investigate the mechanisms of viral replication and resistance development in influenza A viruses.
Medicine: Pimodivir Hydrochloride is being developed as a treatment for influenza A, particularly for high-risk and hospitalized patients. .
Industry: The compound’s production methods and purification techniques are of interest for the development of other antiviral drugs
Preparation Methods
The synthetic routes and reaction conditions for Pimodivir Hydrochloride involve several steps The preparation typically starts with the synthesis of the core bicyclo[22The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for Pimodivir Hydrochloride are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and purification techniques to ensure the highest quality of the final product .
Chemical Reactions Analysis
Pimodivir Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the bicyclo[2.2.2]octane core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the pyrimidine and pyrrolo[2,3-b]pyridine moieties, potentially altering the compound’s antiviral activity.
Substitution: Substitution reactions, particularly at the fluorine atoms, can lead to the formation of analogs with different pharmacokinetic properties
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of Pimodivir Hydrochloride with modified antiviral activity .
Mechanism of Action
Pimodivir Hydrochloride exerts its effects by inhibiting the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. This inhibition prevents the virus from replicating its RNA, thereby reducing viral load and alleviating symptoms. The molecular targets and pathways involved include the cap-binding domain of PB2, which is essential for the virus’s cap-snatching mechanism .
Comparison with Similar Compounds
Pimodivir Hydrochloride is unique among antiviral drugs due to its specific inhibition of the PB2 subunit. Similar compounds include:
Baloxavir: Inhibits the polymerase acidic (PA) protein.
Favipiravir: A purine nucleoside analogue that blocks the function of polymerase basic protein 1 (PB1).
Oseltamivir: A neuraminidase inhibitor that prevents the release of new viral particles.
Compared to these compounds, Pimodivir Hydrochloride offers a novel mechanism of action and has shown efficacy in patients with reduced susceptibility to neuraminidase inhibitors .
properties
CAS RN |
1777721-70-6 |
|---|---|
Molecular Formula |
C40H42Cl2F4N10O5 |
Molecular Weight |
889.7 g/mol |
IUPAC Name |
(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1 |
InChI Key |
WPLSKBKDOCXXMO-KIHJVYKPSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Pimodivir HCl; Pimodivir hydrochloride; Pimodivir hydrochloride hemihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)
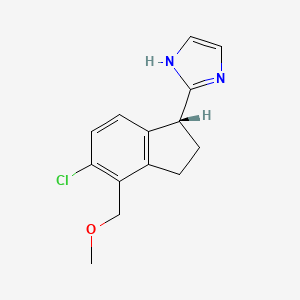
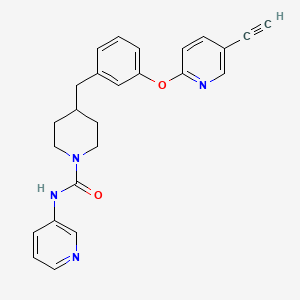

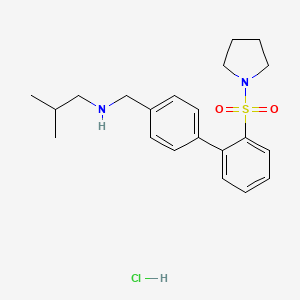
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
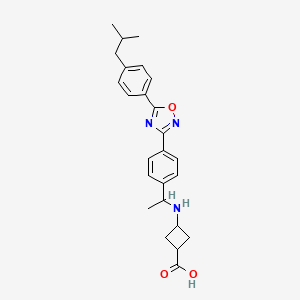
![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)
![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)
![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)
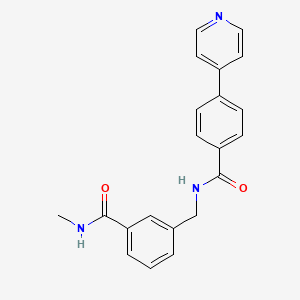
![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)